![molecular formula C14H11FO2 B1440375 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1008773-96-3](/img/structure/B1440375.png)

3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

Overview

Description

3-Fluoro-2-methylbenzoic acid is an aryl fluorinated building block . It has a molecular formula of FC6H3(CH3)CO2H and a molecular weight of 154.14 . It was used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .

Synthesis Analysis

3-Fluoro-2-methylbenzoic acid is derived from methylbenzoic acid, also known as ortho-toluic acid . Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid, demonstrating antibiotic activity with a minimum inhibitory concentration (MIC) of 500–1000 μg/mL .Molecular Structure Analysis

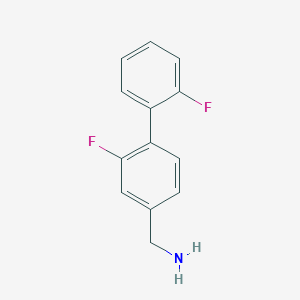

The molecular structure of 3-Fluoro-2-methylbenzoic acid can be represented by the SMILES stringCc1c(F)cccc1C(O)=O . Chemical Reactions Analysis

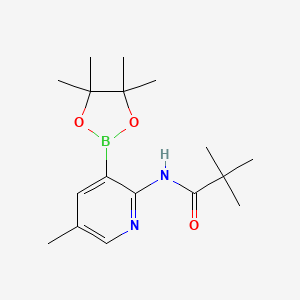

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzoic acid is a solid with a melting point of 158-160 °C (lit.) .Scientific Research Applications

Aurora Kinase Inhibitor Development

Research has identified compounds structurally related to 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid that inhibit Aurora A kinase, potentially offering therapeutic strategies for treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Anticancer Drug Synthesis

Compounds with a similar structure have been synthesized for their role as intermediates in creating biologically active anticancer drugs. This highlights their significance in the development of new therapeutic agents (Jianqing Zhang et al., 2019).

Fluorinated Polymer Development

The synthesis of carboxylic acid-functionalized fluorinated sulfonated poly(arylene ether sulfone) copolymers, which exhibit enhanced oxidative stability and are used in proton exchange membranes, demonstrates the compound's utility in advancing materials science (Rajdeep Mukherjee et al., 2016).

PET Radiopharmaceuticals

The automated synthesis of radiopharmaceuticals for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1), demonstrates a medical imaging application where related compounds are utilized (Zonghua Luo et al., 2019).

Nanocomposite Encapsulation

The preparation of perfluoro-2-methyl-3-oxahexanoic acid/silica nanocomposites, demonstrating the use of related compounds in encapsulating low molecular weight substances for surface modification applications, showcases the versatility of these chemical entities in creating functional materials (Eisaku Sumino et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s worth noting that similar compounds have been found to modulate signal transduction and transcription activation pathways .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in inflammation and cell growth .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various effects, including anti-inflammatory and antiviral activities .

Action Environment

Similar compounds have been found to be influenced by various environmental factors .

properties

IUPAC Name |

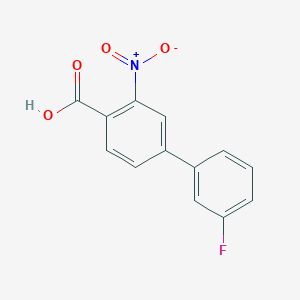

4-(3-fluorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGAPBDUMYRGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673477 | |

| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1008773-96-3 | |

| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B1440307.png)